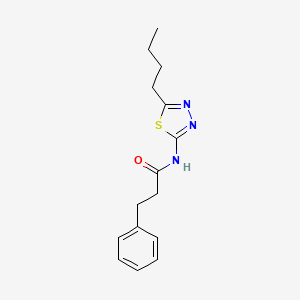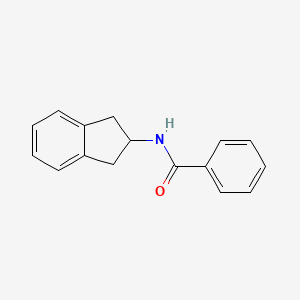![molecular formula C15H19F3N2O B4923419 1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4923419.png)
1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyl-4-[3-(trifluoromethyl)benzoyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. TFMPP is commonly used as a research chemical and has been studied for its potential therapeutic applications in various fields.
Mecanismo De Acción
1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are part of the serotonin receptor system. This compound's partial agonist activity leads to an increase in serotonin release in the brain, which can have various effects on the body. This compound's mechanism of action is similar to other drugs that act on the serotonin receptor system such as LSD and psilocybin.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the body. This compound has been shown to increase heart rate, blood pressure, and body temperature. This compound has also been shown to cause changes in perception, mood, and behavior. This compound's effects on the body are similar to other drugs that act on the serotonin receptor system such as LSD and psilocybin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine has various advantages and limitations for lab experiments. This compound's ability to act as a partial agonist at the 5-HT1A and 5-HT2A receptors makes it a useful tool to study the serotonin receptor system. This compound's effects on the body are similar to other drugs that act on the serotonin receptor system such as LSD and psilocybin, which makes it a useful tool to compare the effects of different drugs on the serotonin receptor system. However, this compound's effects on the body can be unpredictable and can vary depending on the dose and individual.
Direcciones Futuras
There are various future directions for the study of 1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine. This compound's potential therapeutic applications in various fields such as neurology, psychiatry, and pharmacology need to be further studied. This compound's mechanism of action and its effects on the body need to be further understood. The potential risks and benefits of this compound need to be further studied to determine its safety and efficacy for human use.
Conclusion
In conclusion, this compound is a synthetic compound that belongs to the piperazine family. This compound has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and pharmacology. This compound acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are part of the serotonin receptor system. This compound's effects on the body are similar to other drugs that act on the serotonin receptor system such as LSD and psilocybin. This compound has various advantages and limitations for lab experiments. There are various future directions for the study of this compound. Further research is needed to determine the potential risks and benefits of this compound for human use.
Métodos De Síntesis
1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine is synthesized by the reaction of 1-propylpiperazine with trifluoromethylbenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction yields this compound as a white crystalline solid with a melting point of 183-185°C.
Aplicaciones Científicas De Investigación
1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and pharmacology. In neurology, this compound has been studied as a potential treatment for Parkinson's disease due to its ability to increase dopamine release in the brain. In psychiatry, this compound has been studied for its potential use in the treatment of anxiety and depression. In pharmacology, this compound has been studied for its potential use as a tool to study the serotonin receptor system.
Propiedades
IUPAC Name |
(4-propylpiperazin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O/c1-2-6-19-7-9-20(10-8-19)14(21)12-4-3-5-13(11-12)15(16,17)18/h3-5,11H,2,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWNYUCWRYNOPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate](/img/structure/B4923344.png)
![N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide](/img/structure/B4923350.png)
![(3,4-dimethoxybenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride](/img/structure/B4923367.png)


![N-(1-{1-[3-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4923397.png)

![1-cyclohexyl-2-(4-methoxy-3-methylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4923405.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4923414.png)
![2-[1-methyl-2-oxo-2-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4923424.png)
![4-(3-bromophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4923428.png)
![N~1~-cyclopropyl-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4923440.png)
